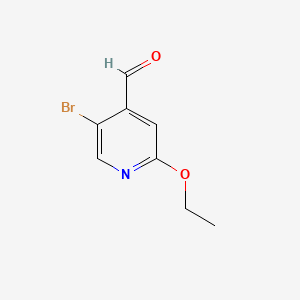
5-Bromo-2-ethoxypyridine-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has a molecular formula of C_10H_10BrN_1O_2 and a CAS number of 1224604-10-7. It features a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyridine ring, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as a ligand for specific receptors or enzymes, modulating their activity through:
- Hydrogen bonding : The aldehyde functional group can form hydrogen bonds with amino acid residues in target proteins.
- Hydrophobic interactions : The ethoxy group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound also shows promise as an antiviral agent. Preliminary studies have demonstrated its efficacy against herpes simplex virus type 1 (HSV-1) in vitro, with IC50 values indicating significant antiviral potential.
| Virus Type | IC50 (µM) |
|---|---|
| HSV-1 | 0.22 |
| HSV-2 | 8.00 |
Structure-Activity Relationships (SAR)
The presence of the bromine and ethoxy groups significantly influences the compound's biological activity. Variations in these groups can lead to different pharmacological profiles. For instance, analogs lacking the bromine atom demonstrated reduced antimicrobial efficacy, emphasizing the importance of halogen substitution in enhancing biological potency.
Case Studies
- Antimicrobial Efficacy Study : A recent study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to its analogs, supporting its use as a lead compound for further drug development .
- Antiviral Activity Assessment : In vitro assays conducted on Vero cells revealed that this compound effectively inhibited HSV replication, showcasing its potential as a therapeutic agent against viral infections .
特性
IUPAC Name |
5-bromo-2-ethoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVICGNSRJEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













